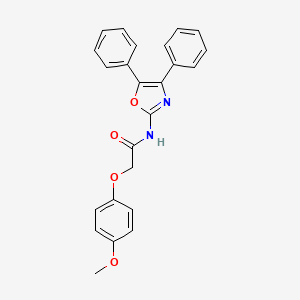
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring substituted with diphenyl groups and a methoxyphenoxyacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Substitution with Diphenyl Groups:
Attachment of the Methoxyphenoxyacetamide Moiety: The final step involves the coupling of the oxazole derivative with 4-methoxyphenoxyacetic acid or its derivatives using coupling reagents like carbodiimides or phosphonium salts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the oxazole ring or the amide group, potentially leading to the formation of amines or reduced oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amines or reduced oxazole derivatives.
Substitution: Functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The methoxy group can enhance its solubility, stability, and interaction with biological targets compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C24H20N2O4 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H20N2O4/c1-28-19-12-14-20(15-13-19)29-16-21(27)25-24-26-22(17-8-4-2-5-9-17)23(30-24)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,25,26,27) |
InChI-Schlüssel |
AUAZFTSKQAPXKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11301192.png)
![1-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B11301199.png)
![butyl 4-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11301204.png)
![4-(2,4-Dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11301210.png)
![N-(butan-2-yl)-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide](/img/structure/B11301218.png)
![2-{[5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11301226.png)
![4-bromo-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11301227.png)
![N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11301232.png)
![2,3-Dimethoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11301240.png)
![5-[(1-naphthylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11301250.png)
![1-(3,4-Dimethoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B11301267.png)

![N-{2-[3-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11301277.png)

